3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Description
The compound is a complex organic molecule that likely contains a benzothiophene and thiazole ring, both of which are common structures in medicinal chemistry . The trifluoromethyl group is also a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are often synthesized using various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecule likely contains a benzothiophene and thiazole ring, as well as a trifluoromethyl group. These groups are common in many pharmaceuticals and can contribute to the compound’s reactivity and biological activity .
Scientific Research Applications
Synthesis and Biological Activities
Benzo[b]thiophene derivatives have been synthesized and characterized for their potential biological applications. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride to produce compounds like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles. These molecules have been studied for their antibacterial, antifungal, and anti-inflammatory properties, with many showing potent activity (Isloor, Kalluraya, & Sridhar Pai, 2010).
Structural Studies
Structural analysis of similar benzo[b]thiophene-2-carboxamide derivatives has been conducted to understand their molecular configurations better. Single crystal X-ray structure determination has been utilized to confirm the molecular structures, which are further characterized by techniques like NMR and mass spectroscopy. These studies contribute to a deeper understanding of the compound's interactions and stability, which is crucial for designing drugs with specific biological activities (Abbasi et al., 2011).
Antimicrobial and Analgesic Activity
Further research into benzo[b]thiophene derivatives has led to the synthesis of various compounds with significant antimicrobial and analgesic activities. For example, the synthesis of carbamates, ureas, semicarbazides, and pyrazoles from 2-azidocarbonyl-3-chlorobenzo[b]thiophene has been explored. These compounds have been evaluated for their antimicrobial properties, showcasing the therapeutic potential of benzo[b]thiophene derivatives in treating infections and pain management (Kumara et al., 2009).
Heterocyclic Synthesis
Benzo[b]thiophene-2-carboxamide derivatives have been used in heterocyclic synthesis, leading to the development of new compounds with potential antibiotic and antibacterial properties. This includes the synthesis of pyrimidinone derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria, highlighting the compound's role in discovering new therapeutic agents (Ahmed, 2007).
Properties
IUPAC Name |
3-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2OS2/c21-16-14-6-1-2-7-15(14)29-17(16)18(27)26-19-25-10-13(28-19)9-11-4-3-5-12(8-11)20(22,23)24/h1-8,10H,9H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROPWPPRQNOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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